molecular formula C11H11NO3 B3254739 Ethyl 6-hydroxy-1H-indole-3-carboxylate CAS No. 24370-70-5

Ethyl 6-hydroxy-1H-indole-3-carboxylate

Cat. No.: B3254739
CAS No.: 24370-70-5
M. Wt: 205.21 g/mol
InChI Key: IYOILHQLYJPODQ-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-hydroxy-1H-indole-3-carboxylate typically involves the reaction of indole derivatives with ethyl chloroformate under basic conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-hydroxy-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-hydroxy-1H-indole-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-hydroxy-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit viral replication by binding to viral enzymes. Its anticancer properties are linked to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-hydroxy-1H-indole-3-carboxylate stands out due to its unique combination of hydroxyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its broad spectrum of biological activities make it a valuable compound in scientific research .

Properties

IUPAC Name

ethyl 6-hydroxy-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-5-7(13)3-4-8(9)10/h3-6,12-13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOILHQLYJPODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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